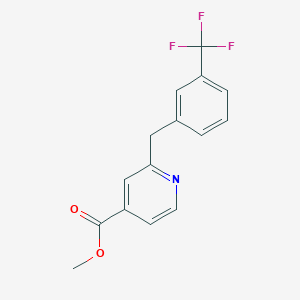

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol

Overview

Description

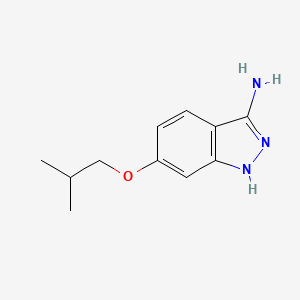

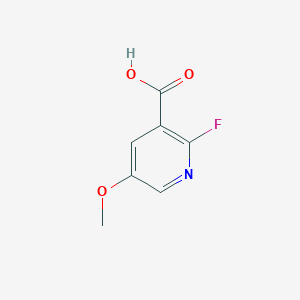

The compound “3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. The 3-fluorophenyl group suggests the presence of a phenyl ring (a ring of six carbon atoms) with a fluorine atom attached to the third carbon atom. The thiol group (-SH) is similar to an alcohol group, but with a sulfur atom instead of an oxygen atom.

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromaticity of the 1,2,4-oxadiazole and phenyl rings, the electronegativity of the fluorine atom, and the polarity of the thiol group . Detailed structural analysis would require experimental techniques like X-ray crystallography or computational methods like density functional theory .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors. The 1,2,4-oxadiazole ring is aromatic and hence relatively stable. The fluorine atom on the phenyl ring is electronegative and would withdraw electron density from the ring, potentially making the ring more susceptible to electrophilic attack . The thiol group could be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the thiol group could increase its polarity and potentially its solubility in polar solvents . The aromatic rings could contribute to its UV-visible absorption spectrum .Scientific Research Applications

Green Chemistry and Antimicrobial Activity

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol derivatives have been synthesized through environmentally friendly processes and evaluated for their antimicrobial and antioxidant activities. The ultrasound-assisted synthesis of these derivatives has shown promising results in yielding compounds with significant antimicrobial and antioxidant properties, suggesting their potential use in treating various diseases, including cancer, Parkinson's disease, and diabetes (Yarmohammadi et al., 2020).

Inhibition of trans-Cinnamate 4-Hydroxylase

Research on this compound has revealed its effectiveness in inhibiting trans-cinnamate 4-hydroxylase (C4H), a crucial enzyme in the phenylpropanoid pathway, involved in the biosynthesis of lignin and flavonoids. This enzyme inhibition is significant for understanding plant biochemistry and could have implications in agricultural and medicinal applications (Yamada et al., 2004).

Anticancer Properties

Synthesized derivatives of this compound have shown promising anticancer activity. Specific derivatives have been selected for extensive screening against a variety of cancer cell lines, exhibiting broad-spectrum activity and highlighting their potential as lead compounds for cancer treatment (Aboraia et al., 2006).

Antimicrobial and Antioxidant Activities

Various derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. The results indicate significant potential in developing these compounds as antimicrobial agents and antioxidants, offering valuable contributions to pharmaceutical and medical research (Gul et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-fluorophenmetrazine , have been found to act as monoamine releasers, with selectivity for dopamine and norepinephrine over serotonin .

Mode of Action

For example, 3-fluorophenmetrazine acts as a norepinephrine-dopamine releasing agent .

Biochemical Pathways

Compounds with the 1,3,4-oxadiazole scaffold have been found to have antiproliferative effects through various mechanisms, such as the inhibition of growth factors, enzymes, and kinases .

Pharmacokinetics

Related compounds like 3-fluorophenmetrazine have been found to have metabolic pathways that involve n-oxidation, aryl hydroxylation and subsequent o-methylation, alkyl hydroxylation, oxidation, and degradation of the ethyl-bridge yielding the o/n-bis-dealkylated metabolite, combinations thereof and further glucuronidation or sulfations .

Result of Action

Related compounds have been found to have effects such as increased energy, talkativeness, and insomnia, with adverse effects including tachycardia, agitation, delirium, and seizures .

Action Environment

The stability and efficacy of related compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

properties

IUPAC Name |

3-(3-fluorophenyl)-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENLNKGREQWPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1445193.png)